molecular formula C6H13NO B12946996 6-Aminohexan-3-one

6-Aminohexan-3-one

Cat. No.: B12946996
M. Wt: 115.17 g/mol
InChI Key: OFKVVBLDZJUBBW-UHFFFAOYSA-N
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Description

6-Aminohexan-3-one is an organic compound with the molecular formula C6H13NO It is a derivative of hexanone, featuring an amino group at the sixth position and a ketone group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexan-3-one typically involves the introduction of an amino group into a hexanone backbone. One common method is the reductive amination of 3-hexanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions to prevent over-reduction or side reactions.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of 3-hexanone in the presence of an ammonia source. This method is efficient and scalable, making it suitable for large-scale production. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Aminohexan-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products

    Oxidation: Nitrohexanone or nitrosohexanone.

    Reduction: 6-Aminohexan-3-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

6-Aminohexan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Aminohexan-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    3-Aminohexan-2-one: Similar structure but with the amino group at a different position.

    6-Aminohexanoic acid: Similar structure but with a carboxyl group instead of a ketone.

Uniqueness

6-Aminohexan-3-one is unique due to the presence of both an amino and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

6-aminohexan-3-one

InChI

InChI=1S/C6H13NO/c1-2-6(8)4-3-5-7/h2-5,7H2,1H3

InChI Key

OFKVVBLDZJUBBW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCN

Origin of Product

United States

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